molecular formula C10H16BrN3O2 B14582344 (4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide CAS No. 61390-98-5

(4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide

Cat. No.: B14582344
CAS No.: 61390-98-5
M. Wt: 290.16 g/mol
InChI Key: BLSXBPWFLMSODD-UHFFFAOYSA-M
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Description

(4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide is a chemical compound that features a nitro group and an amino group on a phenyl ring, along with a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide typically involves the nitration of a suitable precursor followed by amination and quaternization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to achieve the required purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide is used as a precursor for synthesizing more complex molecules. It can also serve as a reagent in various organic synthesis reactions.

Biology

In biological research, this compound may be used in studies involving enzyme interactions or as a marker in biochemical assays due to its distinct structural features.

Medicine

In the medical field, derivatives of this compound could be explored for their potential therapeutic properties, including antimicrobial or anticancer activities.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide involves its interaction with specific molecular targets. The nitro and amino groups can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. The quaternary ammonium group may facilitate interactions with negatively charged biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-nitrophenol: Shares the amino and nitro groups but lacks the quaternary ammonium group.

    (4-Amino-2-nitrophenyl)boronic acid: Contains a boronic acid group instead of the quaternary ammonium group.

    2-[(4-Amino-2-nitrophenyl)amino]benzoic acid: Features an additional benzoic acid moiety.

Uniqueness

(4-Amino-2-nitrophenyl)-N,N,N-trimethylmethanaminium bromide is unique due to the presence of the quaternary ammonium group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in various scientific fields.

Properties

CAS No.

61390-98-5

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

(4-amino-2-nitrophenyl)methyl-trimethylazanium;bromide

InChI

InChI=1S/C10H16N3O2.BrH/c1-13(2,3)7-8-4-5-9(11)6-10(8)12(14)15;/h4-6H,7,11H2,1-3H3;1H/q+1;/p-1

InChI Key

BLSXBPWFLMSODD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=C(C=C(C=C1)N)[N+](=O)[O-].[Br-]

Origin of Product

United States

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